molecular formula C32H54N2O23 B013879 Sialyl Lewis X methyl glycoside CAS No. 141612-87-5

Sialyl Lewis X methyl glycoside

Cat. No.: B013879
CAS No.: 141612-87-5
M. Wt: 834.8 g/mol
InChI Key: BEVDUZXAAXDNBM-NKMYSRQPSA-N
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Description

Sialyl Lewis X methyl glycoside is a tetrasaccharide carbohydrate derivative that plays a crucial role in cell-to-cell recognition processes. It is a sialylated and fucosylated tetrasaccharide, often found on the surface of cells, particularly on O-glycans. This compound is known for its involvement in various physiological and pathological processes, including immune response, inflammation, and cancer metastasis .

Mechanism of Action

Target of Action

Sialyl Lewis X (sLeX) is a tetrasaccharide carbohydrate that is inherently present on the surface of various cells, including lymphocytes, neutrophils, some T cells, and multiple tumor cells . It serves as a common ligand for three selectins: L-selectin, E-selectin, and P-selectin . These selectins play crucial roles in various physiological phenomena by interacting with sLeX .

Mode of Action

The interaction of sLeX with its targets, the selectins, results in significant changes in multiple physiological phenomena . Under normal physiological conditions, sLeX can affect the immune process and the fertilization process . The binding of sLeX to selectins is crucial for these processes .

Biochemical Pathways

The interaction of sLeX with selectins affects several biochemical pathways. For instance, the expression of sLeX could accurately distinguish between suppression-competent FOXP3+ Treg cells and non-suppressive FOXP3+ non-Treg cells . This suggests that sLeX may be involved in the migration of eTreg cells to various immune conditions .

Result of Action

The action of sLeX has significant molecular and cellular effects. Lower expression of sLeX could cause leukocyte adhesion defects (LAD) II . Overexpression of sLeX, on the other hand, has been linked to several cancers including melanoma, breast, pancreatic, liver, lung, head and neck, ovarian, bladder carcinomas, and some blood diseases including Hodgkin disease, some B cell chronic lymphocytic leukemias, acute lymphoblastic leukemias, and most acute nonlymphocytic leukemias .

Action Environment

The action, efficacy, and stability of sLeX can be influenced by various environmental factors. Pathological conditions and pro-inflammatory mediators can up-regulate sLeX expression on cell surfaces, which has important consequences in intracellular signaling and immune function . .

Biochemical Analysis

Biochemical Properties

Sialyl Lewis X methyl glycoside is involved in several biochemical reactions, primarily through its interaction with selectins. Selectins are a family of cell adhesion molecules that mediate the binding of leukocytes to endothelial cells, facilitating their migration to sites of inflammation . The interaction between this compound and selectins is crucial for the immune response, as it allows leukocytes to adhere to and roll along the vascular endothelium. This compound also interacts with enzymes such as fucosyltransferase, which is responsible for its synthesis .

Cellular Effects

This compound has significant effects on various cell types and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, in neurons and microglia, this compound is involved in neuronal signaling and immunomodulation . It also plays a role in the immune process by affecting leukocyte adhesion and migration . Additionally, abnormal expression of this compound has been linked to several cancers, where it promotes tumor cell metastasis .

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with selectins. This binding triggers conformational changes in selectins, facilitating the adhesion and rolling of leukocytes on the endothelium . The compound also influences gene expression by modulating the activity of transcription factors involved in the immune response. Furthermore, this compound can inhibit or activate enzymes such as fucosyltransferase, which is crucial for its synthesis and function .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. Studies have shown that the stability and degradation of this compound can impact its long-term effects on cellular function. For example, in in vitro models of Parkinson’s disease, the expression of this compound and its rate-limiting enzyme fucosyltransferase 7 increased over time, suggesting a time-dependent regulation of its activity . These temporal effects are essential for understanding the compound’s role in chronic conditions and its potential therapeutic applications.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound can enhance leukocyte adhesion and migration, promoting an effective immune response . At higher doses, it may lead to adverse effects such as excessive inflammation or immune cell activation. In models of Parkinson’s disease, varying doses of this compound have been shown to differentially affect neuronal signaling and immune function . Understanding these dosage effects is crucial for developing safe and effective therapeutic strategies.

Metabolic Pathways

This compound is involved in several metabolic pathways, including those related to glycosylation and cell adhesion. The compound interacts with enzymes such as fucosyltransferase and sialyltransferase, which are responsible for its synthesis and modification . These interactions can affect metabolic flux and the levels of metabolites involved in glycosylation processes. Additionally, this compound plays a role in the regulation of selectin-mediated cell adhesion, influencing various physiological and pathological processes .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. It is typically found on the cell surface, where it participates in cell adhesion and signaling . The compound’s localization and accumulation can be influenced by factors such as the expression of selectins and other cell surface molecules. Understanding the transport and distribution of this compound is essential for elucidating its role in various biological processes and its potential therapeutic applications.

Subcellular Localization

This compound is primarily localized on the cell surface, where it functions as a ligand for selectins . This subcellular localization is crucial for its role in cell adhesion and signaling. The compound’s activity and function can be influenced by post-translational modifications and targeting signals that direct it to specific compartments or organelles. For example, in neurons, this compound is involved in signaling pathways that regulate neuronal function and immune responses .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Sialyl Lewis X methyl glycoside typically involves the formation of glycosidic bonds between monosaccharide units. Common methods include:

Industrial Production Methods

Industrial production of this compound often employs large-scale chemoenzymatic methods due to their efficiency and scalability. These methods allow for the systematic synthesis of structurally diverse sialosides with various modifications .

Chemical Reactions Analysis

Types of Reactions

Sialyl Lewis X methyl glycoside undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include modified sialylated glycans and glycopeptides, which have altered biological activities and properties .

Scientific Research Applications

Sialyl Lewis X methyl glycoside has numerous applications in scientific research:

    Chemistry: It is used in the synthesis of complex carbohydrates and glycoconjugates.

    Biology: It plays a role in studying cell adhesion, migration, and signaling processes.

    Medicine: It is involved in the development of diagnostic tools and therapeutic agents for diseases such as cancer and inflammatory disorders.

    Industry: It is used in the production of glycoproteins and other biopharmaceuticals

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Sialyl Lewis X methyl glycoside is unique due to its specific sialylation and fucosylation patterns, which confer distinct biological activities. Its ability to interact with multiple selectins makes it a versatile molecule in various physiological and pathological processes .

Properties

IUPAC Name

(2S,4S,5R,6R)-5-acetamido-2-[(2S,3R,4S,5S,6R)-2-[(2R,3S,4R,5R,6R)-5-acetamido-2-(hydroxymethyl)-6-methoxy-4-[(2S,3S,4R,5S,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-3-yl]oxy-3,5-dihydroxy-6-(hydroxymethyl)oxan-4-yl]oxy-4-hydroxy-6-[(1R,2R)-1,2,3-trihydroxypropyl]oxane-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C32H54N2O23/c1-9-18(42)21(45)22(46)29(51-9)55-26-17(34-11(3)39)28(50-4)53-15(8-37)24(26)54-30-23(47)27(20(44)14(7-36)52-30)57-32(31(48)49)5-12(40)16(33-10(2)38)25(56-32)19(43)13(41)6-35/h9,12-30,35-37,40-47H,5-8H2,1-4H3,(H,33,38)(H,34,39)(H,48,49)/t9-,12-,13+,14+,15+,16+,17+,18+,19+,20-,21+,22-,23+,24+,25+,26+,27-,28+,29-,30-,32-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BEVDUZXAAXDNBM-NKMYSRQPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(C(C(C(O1)OC2C(C(OC(C2OC3C(C(C(C(O3)CO)O)OC4(CC(C(C(O4)C(C(CO)O)O)NC(=O)C)O)C(=O)O)O)CO)OC)NC(=O)C)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1[C@H]([C@H]([C@@H]([C@@H](O1)O[C@@H]2[C@H]([C@@H](O[C@@H]([C@H]2O[C@H]3[C@@H]([C@H]([C@H]([C@H](O3)CO)O)O[C@@]4(C[C@@H]([C@H]([C@@H](O4)[C@@H]([C@@H](CO)O)O)NC(=O)C)O)C(=O)O)O)CO)OC)NC(=O)C)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C32H54N2O23
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

834.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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